molecular formula C7H7N3OS B13063292 (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol

(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol

Cat. No.: B13063292
M. Wt: 181.22 g/mol
InChI Key: HYQBVDZZWRXOGZ-UHFFFAOYSA-N
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Description

(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol is a chemical compound with the molecular formula C7H7N3OS and a molecular weight of 181.22 g/mol . This compound is characterized by the presence of both pyrazole and thiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol typically involves the reaction of pyrazole and thiazole derivatives under specific conditions. One common method includes the reduction of ethyl 4-methyl-2-arylthiazole-5-carboxylate using lithium aluminum hydride in diethyl ether to yield (4-methyl-2-arylthiazol-5-yl)methanol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (1H-Pyrazol-4-yl)methanol: Lacks the thiazole ring, which may result in different biological activities.

    (1,3-Thiazol-4-yl)methanol: Lacks the pyrazole ring, which may also lead to different properties.

    (1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)ethanol: Similar structure but with an ethyl group instead of a methanol group.

Uniqueness

(1H-Pyrazol-4-yl)(1,3-thiazol-4-yl)methanol is unique due to the presence of both pyrazole and thiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

1H-pyrazol-4-yl(1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C7H7N3OS/c11-7(5-1-9-10-2-5)6-3-12-4-8-6/h1-4,7,11H,(H,9,10)

InChI Key

HYQBVDZZWRXOGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C(C2=CSC=N2)O

Origin of Product

United States

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